molecular formula C12H11N B10841673 2-Cyclopent-1-enylethynyl-pyridine

2-Cyclopent-1-enylethynyl-pyridine

Cat. No.: B10841673
M. Wt: 169.22 g/mol
InChI Key: PJMNINJICZHJJV-UHFFFAOYSA-N
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Description

2-Cyclopent-1-enylethynyl-pyridine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by a cyclopentene ring attached to an ethynyl group, which is further connected to a pyridine ring. The combination of these structural elements imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopent-1-enylethynyl-pyridine typically involves the coupling of cyclopentene derivatives with ethynyl-pyridine precursors. One common method includes the reaction of ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate with cyanothioacetamide, followed by treatment with N-benzyl-α-chloroacetamide under specific conditions to yield the desired product . The reaction conditions often require the use of catalysts and controlled environments to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of metal-free and transition metal-catalyzed reactions is also explored to enhance the sustainability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopent-1-enylethynyl-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Meta-chloroperoxybenzoic acid, osmium tetroxide in pyridine solution.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Epoxides and Diols: Formed through oxidation reactions.

    Saturated Derivatives: Resulting from reduction reactions.

    Functionalized Pyridines: Obtained through substitution reactions.

Mechanism of Action

The mechanism of action of 2-Cyclopent-1-enylethynyl-pyridine primarily involves its interaction with metabotropic glutamate receptor 5 (mGlu5). Upon binding to the receptor, the compound induces a conformational change that activates G-protein signaling pathways. This activation leads to the modulation of downstream effectors, including the phosphatidylinositol-calcium second messenger system, which plays a crucial role in regulating synaptic plasticity and neural network activity .

Comparison with Similar Compounds

2-Cyclopent-1-enylethynyl-pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of the cyclopentene and pyridine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11N

Molecular Weight

169.22 g/mol

IUPAC Name

2-[2-(cyclopenten-1-yl)ethynyl]pyridine

InChI

InChI=1S/C12H11N/c1-2-6-11(5-1)8-9-12-7-3-4-10-13-12/h3-5,7,10H,1-2,6H2

InChI Key

PJMNINJICZHJJV-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C#CC2=CC=CC=N2

Origin of Product

United States

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